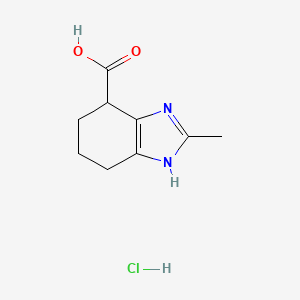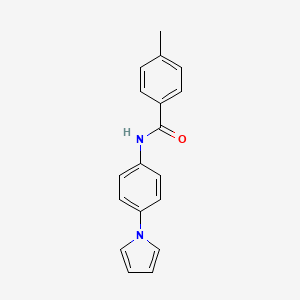
4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide is a useful research compound. Its molecular formula is C18H16N2O and its molecular weight is 276.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
4-methyl-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide primarily targets the dihydrofolate reductase (DHFR) enzyme and enoyl-ACP reductase. DHFR is crucial for DNA synthesis and repair, while enoyl-ACP reductase plays a significant role in fatty acid biosynthesis. By inhibiting these enzymes, 4-methyl-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide disrupts essential cellular processes .
Mode of Action
4-methyl-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide binds to the active sites of DHFR and enoyl-ACP reductase, preventing their normal function. This binding inhibits the reduction of dihydrofolate to tetrahydrofolate by DHFR, which is necessary for the synthesis of thymidylate, purines, and certain amino acids. Similarly, the inhibition of enoyl-ACP reductase disrupts the fatty acid elongation cycle, affecting membrane lipid synthesis .
Biochemical Pathways
The inhibition of DHFR by 4-methyl-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide affects the folate pathway, leading to a decrease in the production of nucleotides required for DNA replication and repair. The inhibition of enoyl-ACP reductase impacts the fatty acid biosynthesis pathway, reducing the availability of essential fatty acids for membrane formation and energy storage .
Pharmacokinetics
4-methyl-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is well-absorbed in the gastrointestinal tract, widely distributed in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties contribute to its effective bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of 4-methyl-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide include the inhibition of cell proliferation and induction of cell death in rapidly dividing cells. By disrupting DNA synthesis and fatty acid biosynthesis, the compound effectively hampers the growth and survival of pathogenic microorganisms and cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-methyl-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide. Optimal activity is typically observed under physiological conditions, but variations in these factors can affect the compound’s binding affinity and overall effectiveness .
: Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides : 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture
Analyse Biochimique
Biochemical Properties
4-methyl-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide has been found to interact with various enzymes and proteins. For instance, it has been shown to increase monoclonal antibody production in Chinese hamster ovary cells . This suggests that the compound may interact with enzymes and proteins involved in antibody production and cellular metabolism .
Cellular Effects
In cellular processes, 4-methyl-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide has been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This indicates that the compound may influence cell function by affecting energy metabolism and cell proliferation .
Molecular Mechanism
The molecular mechanism of 4-methyl-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide involves its interaction with biomolecules at the molecular level. For instance, it has been found to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . This suggests that the compound may exert its effects through enzyme
Propriétés
IUPAC Name |
4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-14-4-6-15(7-5-14)18(21)19-16-8-10-17(11-9-16)20-12-2-3-13-20/h2-13H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKHQYIIIZHGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B2623863.png)
![(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2623864.png)
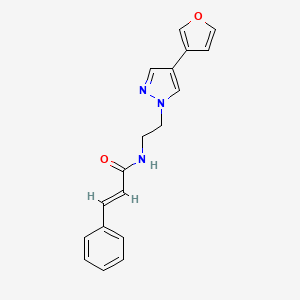
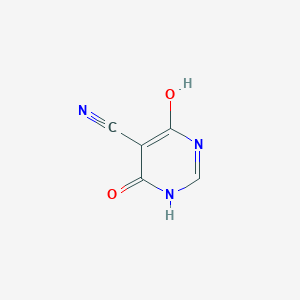
![1-[7-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2623868.png)
![N-[2-amino-1-(3-methylthien-2-yl)ethyl]-N,N-dimethylamine hydrochloride](/img/new.no-structure.jpg)
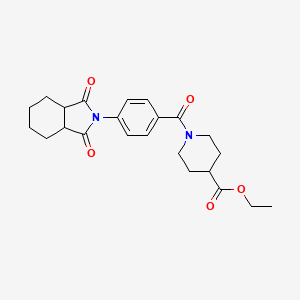
![N-(2-benzoyl-4-chlorophenyl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2623872.png)
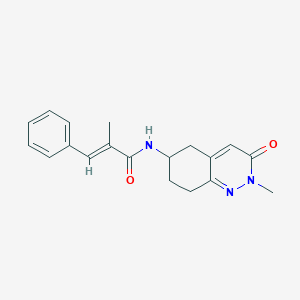
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2623877.png)
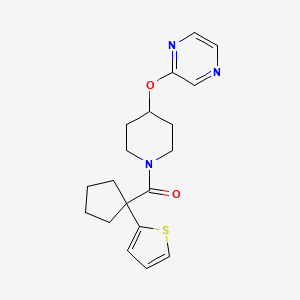
![Methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2623882.png)
